3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of an indole ring and a triazole ring. The presence of the allylthio and ethyl groups further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group on the triazole ring.
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions on the indole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
3-allylthio-4H-1,2,4-triazole: Shares the triazole ring and allylthio group but lacks the indole ring.
4-ethyl-1H-indole: Contains the indole ring and ethyl group but lacks the triazole ring and allylthio group.
Uniqueness
3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to its combination of an indole ring and a triazole ring, along with the presence of both allylthio and ethyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-3-9-20-15-18-17-14(19(15)4-2)12-10-16-13-8-6-5-7-11(12)13/h3,5-8,10,16H,1,4,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMIROITKEZAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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